molecular formula C17H22N2O3 B7629228 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No. B7629228
M. Wt: 302.37 g/mol
InChI Key: CXTNVPWLYZEVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as DIQ, and its molecular formula is C19H24N2O3. This compound has been synthesized using various methods and has shown significant potential in various scientific applications.

Mechanism of Action

The mechanism of action of DIQ is not yet fully understood. However, it has been shown to act as a modulator of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. It has also been shown to have an effect on the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
DIQ has been shown to have significant biochemical and physiological effects. It has been shown to have an impact on neuronal activity, as well as on the activity of various neurotransmitter systems. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DIQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, it has been shown to have significant potential in various scientific applications. However, there are also limitations to its use. For example, its mechanism of action is not yet fully understood, and it may have different effects depending on the dose and administration route.

Future Directions

There are several future directions for research involving DIQ. One potential area of research is the development of new drugs based on the properties of DIQ. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential in the treatment of various diseases. Finally, research is needed to determine the optimal dose and administration route for this compound in order to maximize its potential benefits.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been achieved through various methods. One such method involves the reaction of 2-methoxyethylamine with 4-bromo-1-(2-methoxyethyl)pyrrolidin-2-one, followed by the reaction of the resulting product with isoquinoline-3-carboxylic acid. Another method involves the reaction of 2-methoxyethylamine with 4-bromo-1-(2-methoxyethyl)pyrrolidin-2-one, followed by the reaction of the resulting product with 3,4-dihydroisoquinoline-2-carboxylic acid. These methods have been proven to be effective in synthesizing DIQ.

Scientific Research Applications

DIQ has been widely used in scientific research due to its unique properties. It has been shown to have potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new drugs and has been shown to have potential as an anti-inflammatory agent. Additionally, DIQ has been used in the study of the nervous system and has been shown to have a significant impact on neuronal activity.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-9-8-18-12-15(10-16(18)20)17(21)19-7-6-13-4-2-3-5-14(13)11-19/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTNVPWLYZEVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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